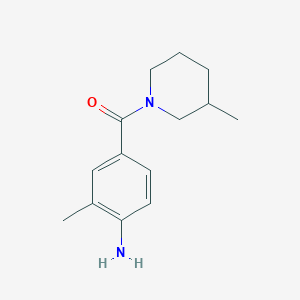

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

説明

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline is an aromatic amine characterized by a methyl-substituted aniline core linked to a 3-methylpiperidine moiety via a carbonyl group. The aniline moiety provides hydrogen-bonding capability and basicity due to the amino group (-NH₂), while the piperidine ring introduces conformational rigidity and lipophilicity.

特性

IUPAC Name |

(4-amino-3-methylphenyl)-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-4-3-7-16(9-10)14(17)12-5-6-13(15)11(2)8-12/h5-6,8,10H,3-4,7,9,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDRWJUBXAQJQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with 3-methylpiperidine under specific conditions. The nitro group is reduced to an amine, and the piperidine ring is introduced through a carbonylation reaction . The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aniline ring .

科学的研究の応用

Pharmaceutical Applications

1. Drug Development

This compound has been identified as a potential precursor or active ingredient in the synthesis of various pharmaceuticals. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing drugs aimed at treating conditions related to neurotransmission and pain pathways.

2. Antimycobacterial Activity

Recent studies have highlighted the efficacy of piperidine derivatives, including those structurally related to 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, as inhibitors of the MenA enzyme in Mycobacterium tuberculosis. These compounds demonstrated promising inhibitory activity, suggesting potential applications in tuberculosis treatment .

Chemical Reactions and Synthesis

1. Synthetic Methodologies

The synthesis of this compound typically involves multi-step synthetic routes. Recent advancements emphasize one-pot reactions that enhance yield and selectivity while reducing complexity. The compound's carbonyl group allows it to participate in nucleophilic addition and condensation reactions, which can lead to various derivatives with potentially enhanced biological activities.

Case Study 1: Structure-Activity Relationship (SAR) Studies

Research focusing on piperidine derivatives has provided insights into their biological activity. A study evaluated the SAR of compounds similar to this compound, demonstrating that modifications to the piperidine structure can significantly influence potency against specific biological targets .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-4-(4-methylpiperidin-1-yl)aniline | Similar piperidine structure | Moderate potency |

| 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline | Contains chlorine substituent | Enhanced activity |

| N-Methylpiperazine | Simple piperazine structure | Limited activity |

Case Study 2: Antimycobacterial Efficacy

In a study assessing the antimycobacterial properties of piperidine derivatives, compounds were found to exhibit IC50 values ranging from 13–22 μM against the MenA enzyme. The structural modifications in these derivatives, including those resembling this compound, were linked to improved pharmacokinetic profiles and synergistic effects when combined with other agents targeting Mtb .

作用機序

The mechanism of action of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to specific biological effects .

類似化合物との比較

Key Analog: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5)

- Structure : Features a 4-methylpiperazine ring instead of 3-methylpiperidine and lacks the carbonyl group.

- The absence of a carbonyl group reduces steric hindrance and electronic conjugation.

- Applications : Cited for biological activity, likely due to interactions with receptors or enzymes via hydrogen bonding from the aniline group and piperazine-mediated solubility .

- Synthesis : Synthesized via nitro-group reduction (80% yield), indicating efficient preparation routes for such derivatives .

2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9)

- Structure : Replaces the 3-methylpiperidine-carbonyl group with a trifluoromethoxy (-OCF₃) substituent.

- Properties : The electron-withdrawing -OCF₃ group increases stability against oxidation and enhances lipophilicity, favoring applications in advanced materials. Purity >97% (GC) suggests reliable synthesis protocols .

- Applications : Likely used in fluorinated polymer research or as a precursor for agrochemicals/pharmaceuticals due to its trifluoromethyl group’s metabolic resistance .

Simple Aniline Derivatives (e.g., 2,4-dimethylaniline, o-toluidine)

- Properties: Lower molecular weight and simpler structures result in higher volatility and reduced target specificity.

Research Implications and Limitations

While direct data on 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline are sparse, comparisons with analogs highlight its unique structural advantages:

Drug Design : The piperidine-carbonyl-aniline scaffold could optimize receptor binding kinetics compared to piperazine or trifluoromethoxy analogs.

Material Science: The carbonyl group may enable conjugation with polymers or nanoparticles, though its stability under harsh conditions requires further study.

Synthesis Gaps : High-yield routes (e.g., nitro reduction ) could be adapted, but carbonyl introduction may necessitate additional steps (e.g., Friedel-Crafts acylation).

生物活性

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine moiety and a carbonyl group. This article aims to provide a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 204.31 g/mol. The presence of the carbonyl group allows for diverse chemical reactivity, including nucleophilic addition and condensation reactions, which can lead to the formation of various derivatives with potentially enhanced biological activities.

Research indicates that compounds similar to this compound may interact with multiple biological targets, particularly enzymes and receptors involved in neurotransmission and pain pathways. The piperidine ring is known for its role in enhancing the bioactivity of various pharmacological agents .

Therapeutic Potential

- Anticancer Activity :

- Preliminary studies suggest that derivatives of piperidine exhibit significant anticancer properties. For instance, compounds designed with similar frameworks have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7), indicating that this compound could possess similar efficacy .

- Neuropharmacology :

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals insights into its unique biological profile:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Methyl-4-(4-methylpiperidin-1-yl)aniline | Similar piperidine structure | Moderate neuroactivity |

| 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline | Chlorine substituent alters electronic properties | Anticancer activity noted |

| N-Methylpiperazine | Simple piperazine structure | Limited activity compared to piperidines |

The unique combination of the methyl group, carbonyl functionality, and piperidine ring in this compound distinguishes it from these compounds, potentially providing enhanced properties suitable for targeted applications in medicinal chemistry .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of a related compound demonstrated significant growth inhibition in MCF-7 cells, achieving a GI50 value of 27 nM. This suggests that modifications to the piperidine framework can enhance potency against cancer cell lines .

Case Study 2: Neurotransmitter Interaction

Research on similar piperidine derivatives has shown their ability to modulate neurotransmitter systems effectively. For example, certain derivatives have been documented to exhibit selective inhibition of specific receptors involved in pain pathways, which may be applicable for pain management therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, and what purification challenges arise?

- Methodological Answer : Synthesis typically involves coupling 3-methylpiperidine-1-carbonyl chloride with 2-methyl-4-aminoaniline under basic conditions (e.g., using triethylamine in anhydrous THF). Challenges include controlling regioselectivity and removing unreacted intermediates. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Yields may vary (32–92%) depending on substituent steric effects and reaction optimization, as seen in analogous diarylurea syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and methyl/piperidine groups (δ 1.2–2.8 ppm). Splitting patterns confirm substitution on the aniline ring.

- MS (ESI) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight. Fragmentation patterns help confirm the piperidine-carbonyl linkage.

- IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300–3500 cm⁻¹) groups are critical .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store at 2–8°C in amber vials to prevent photodegradation. Avoid inhalation; work in a fume hood. Toxicity profiles resemble aniline derivatives, requiring monitoring for methemoglobinemia risks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound with biological targets?

- Methodological Answer : DFT calculations model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, the carbonyl group’s electron-withdrawing effect reduces aromatic ring electron density, influencing binding to enzymes like kinases. Comparative studies with crystal structures (e.g., CCDC-2100572) validate computational models .

Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH or temperature?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH 3–9 buffers at 40–60°C and monitor degradation via HPLC.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions.

- Isolation of Degradants : LC-MS/MS identifies breakdown products (e.g., hydrolyzed carbonyl or oxidized aniline derivatives) .

Q. How does the 3-methylpiperidine-1-carbonyl group alter electronic properties compared to simpler aniline derivatives?

- Methodological Answer : The electron-withdrawing carbonyl group reduces aromatic ring electron density, decreasing basicity (cf. pKa of aniline = 4.6 vs. ~3.5–4.0 for this compound). Piperidine’s conformational flexibility may enhance steric shielding of the amine, affecting nucleophilicity. Comparative NMR titration studies with trifluoroacetic acid quantify basicity shifts .

Q. What experimental approaches assess this compound’s potential as a biochemical pathway modulator?

- Methodological Answer :

- In Vitro Assays : Screen against kinase or receptor targets (e.g., p38 MAPK) using competitive binding assays with fluorescent probes.

- SAR Studies : Synthesize analogs (e.g., varying piperidine substituents) to correlate structure with activity.

- Molecular Docking : Predict binding poses in active sites using software like AutoDock Vina, validated by X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。